molecular formula C7H6ClF4N B6198374 5-fluoro-2-(trifluoromethyl)aniline hydrochloride CAS No. 2680537-63-5

5-fluoro-2-(trifluoromethyl)aniline hydrochloride

Katalognummer: B6198374
CAS-Nummer: 2680537-63-5
Molekulargewicht: 215.57 g/mol
InChI-Schlüssel: VUTRRKXTIAFXST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-2-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline ring, which is further converted to its hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-5-(trifluoromethyl)aniline, followed by reduction to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-2-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

5-fluoro-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-fluoro-5-(trifluoromethyl)aniline: Similar structure but without the hydrochloride salt form.

    4-bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a bromine substituent instead of a hydrogen atom.

    2-(trifluoromethyl)aniline: Lacks the fluorine substituent on the aromatic ring

Uniqueness

5-fluoro-2-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

2680537-63-5

Molekularformel

C7H6ClF4N

Molekulargewicht

215.57 g/mol

IUPAC-Name

5-fluoro-2-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3H,12H2;1H

InChI-Schlüssel

VUTRRKXTIAFXST-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)N)C(F)(F)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.